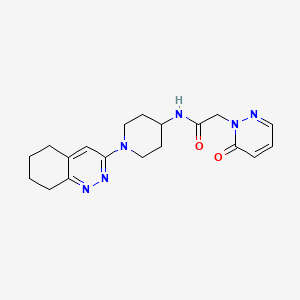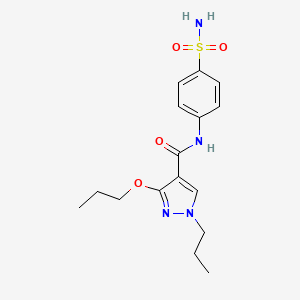
3-propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The starting materials might include a pyrazole derivative, a sulfonamide, and appropriate alkylating agents. Common reaction conditions could involve the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamide group, converting it to an amine.
Substitution: Nucleophilic substitution reactions might occur at the pyrazole ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Applications De Recherche Scientifique
3-propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide could have various applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific application. In a medicinal context, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide: might be compared with other sulfonamide or pyrazole derivatives.
Sulfonamide derivatives: Known for their antibacterial properties.
Pyrazole derivatives: Often studied for their anti-inflammatory and anticancer activities.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique biological activity or chemical reactivity.
Propriétés
IUPAC Name |
3-propoxy-1-propyl-N-(4-sulfamoylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-3-9-20-11-14(16(19-20)24-10-4-2)15(21)18-12-5-7-13(8-6-12)25(17,22)23/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)(H2,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCLKVKBOBNCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2730655.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide](/img/structure/B2730658.png)
![N-(3-{4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carbonyl}phenyl)acetamide](/img/structure/B2730662.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2730663.png)
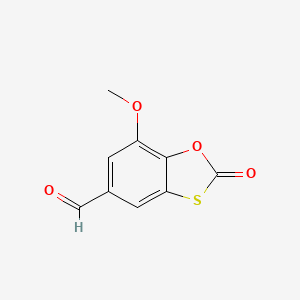
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2730666.png)
![Tert-butyl [(2-aminophenyl)sulfonyl]acetate](/img/structure/B2730667.png)
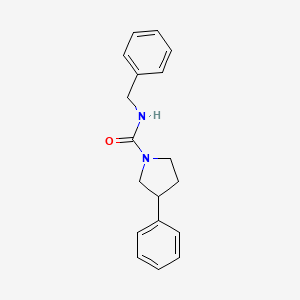
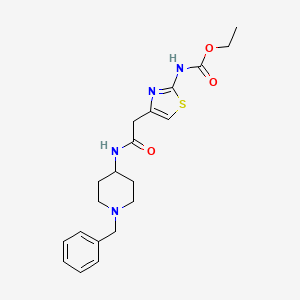
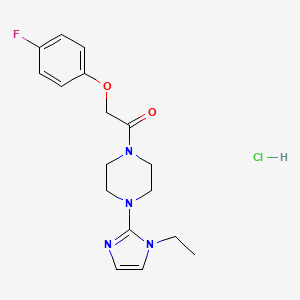
![1-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]-N-(3,4-dichlorophenyl)piperidine-2-carboxamide](/img/structure/B2730672.png)
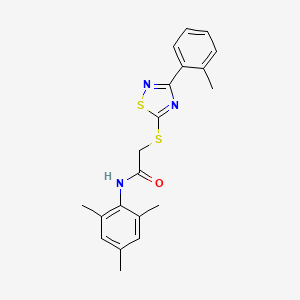
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,3-dimethylbutanamide](/img/structure/B2730675.png)
